molecular formula C10H11NO3 B11726658 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one

1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one

Cat. No.: B11726658
M. Wt: 193.20 g/mol
InChI Key: WECOMRHQOFQGJI-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one is an organic compound that features a hydroxyphenyl group and a methoxyimino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one typically involves the condensation of 2-hydroxyacetophenone with methoxyamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methoxyimino group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(2-oxo-phenyl)-3-(methoxyimino)propan-1-one.

    Reduction: Formation of 1-(2-hydroxyphenyl)-3-(amino)propan-1-one.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the methoxyimino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-4-methoxyphenyl)-propan-1-one: Similar structure but with a methoxy group at the 4-position of the phenyl ring.

    1-(2-Hydroxyphenyl)-2-propanone: Lacks the methoxyimino group.

    1-(2-Hydroxyphenyl)-3-aminopropan-1-one: Contains an amino group instead of the methoxyimino group.

Uniqueness

1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one is unique due to the presence of both the hydroxyphenyl and methoxyimino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-methoxyiminopropan-1-one

InChI

InChI=1S/C10H11NO3/c1-14-11-7-6-10(13)8-4-2-3-5-9(8)12/h2-5,7,12H,6H2,1H3

InChI Key

WECOMRHQOFQGJI-UHFFFAOYSA-N

Canonical SMILES

CON=CCC(=O)C1=CC=CC=C1O

Origin of Product

United States

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